molecular formula C9H10ClF2N B6277525 5-cyclopropyl-2,4-difluoroaniline hydrochloride CAS No. 2763786-73-6

5-cyclopropyl-2,4-difluoroaniline hydrochloride

Cat. No. B6277525
CAS RN: 2763786-73-6
M. Wt: 205.6
InChI Key:
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Description

5-cyclopropyl-2,4-difluoroaniline hydrochloride (5-CP-DFA-HCl) is an organic compound that is used as a reagent in organic synthesis and in the preparation of pharmaceuticals. It is a white crystalline solid with a melting point of 151-153°C and a boiling point of 204-206°C. 5-CP-DFA-HCl is a common reagent in the synthesis of various organic compounds, and it is used in the preparation of a variety of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers, and as a precursor in the synthesis of fluorinated compounds.

Scientific Research Applications

5-cyclopropyl-2,4-difluoroaniline hydrochloride is widely used in scientific research as a reagent in organic synthesis and in the preparation of pharmaceuticals. It is used in the synthesis of various organic compounds, and as a catalyst in the synthesis of polymers and fluorinated compounds. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2,4-difluoroaniline hydrochloride is not well understood. However, it is believed to involve the formation of a cyclopropyl cation intermediate, which is then attacked by the nucleophile (the aniline moiety). This results in the formation of the desired product, 5-cyclopropyl-2,4-difluoroaniline hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-2,4-difluoroaniline hydrochloride have not been extensively studied. However, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-cyclopropyl-2,4-difluoroaniline hydrochloride in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 5-cyclopropyl-2,4-difluoroaniline hydrochloride is a potent inhibitor of several enzymes, and should be handled with care. In addition, it should not be used in experiments involving human subjects, as its effects on human physiology have not been extensively studied.

Future Directions

There are several potential future directions for research involving 5-cyclopropyl-2,4-difluoroaniline hydrochloride. These include further studies into its mechanism of action, its effects on human physiology, and its potential applications in the synthesis of pharmaceuticals. In addition, further research into its use as a catalyst in the synthesis of polymers and fluorinated compounds could lead to new and improved products. Finally, further research into its use as a reagent in organic synthesis could lead to the development of new and improved synthetic methods.

Synthesis Methods

5-cyclopropyl-2,4-difluoroaniline hydrochloride can be synthesized by the reaction of cyclopropyl bromide with 2,4-difluoroaniline in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-90°C. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-2,4-difluoroaniline hydrochloride involves the reaction of cyclopropylamine with 2,4-difluoronitrobenzene followed by reduction of the resulting nitro compound to the corresponding aniline. The aniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Starting Materials": [ "Cyclopropylamine", "2,4-difluoronitrobenzene", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2,4-difluoronitrobenzene in the presence of a suitable solvent and a catalyst such as palladium on carbon to yield 5-cyclopropyl-2,4-difluoronitrobenzene.", "Step 2: The nitro compound is then reduced to the corresponding aniline using a reducing agent such as sodium borohydride.", "Step 3: The resulting aniline is treated with hydrochloric acid to form the hydrochloride salt of 5-cyclopropyl-2,4-difluoroaniline." ] }

CAS RN

2763786-73-6

Product Name

5-cyclopropyl-2,4-difluoroaniline hydrochloride

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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